molecular formula C19H25N3O4S2 B2380526 N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-58-6

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2380526
CAS No.: 921995-58-6
M. Wt: 423.55
InChI Key: PHTSFGOXUNEPAE-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-derived acetamide featuring a 4-methoxyphenylsulfonamido group and a cycloheptyl substituent.

Sulfonamidation of a thiazole-2-amine precursor with 4-methoxyphenylsulfonyl chloride.

Acetylation of the thiazole-4-position with chloroacetamide derivatives.

Cycloheptyl substitution via nucleophilic displacement or coupling reactions.

Key structural attributes include:

  • 4-Methoxyphenylsulfonamido group: Enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

N-cycloheptyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-26-16-8-10-17(11-9-16)28(24,25)22-19-21-15(13-27-19)12-18(23)20-14-6-4-2-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTSFGOXUNEPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials, such as α-haloketones and thioureas, under suitable conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base.

    Cycloheptyl substitution:

Chemical Reactions Analysis

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that compounds with thiazole derivatives exhibit significant antibacterial activity, potentially serving as effective agents against resistant strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Inhibition of Mur Enzymes

The compound has shown promise as an inhibitor of Mur enzymes, which are critical for bacterial cell wall synthesis. This mechanism is particularly relevant in the development of new antibiotics aimed at combating tuberculosis and other bacterial infections.

Case Study: Mur Inhibitors

A study highlighted the structural insights into Mur inhibitors, where this compound was tested alongside other compounds. The results indicated a potential for this compound to disrupt the bacterial cell wall synthesis pathway effectively, presenting a novel approach to antibiotic development .

Anti-Tuberculosis Potential

Research has also focused on the anti-tuberculosis potential of thiazole derivatives, including this compound. The compound's ability to inhibit specific enzymes involved in the biosynthesis of peptidoglycan makes it a candidate for further investigation in tuberculosis treatment.

Table 2: Anti-Tuberculosis Activity

Compound NameActivity LevelReference
This compoundModerate Inhibition
Standard Anti-TB Drug (Isoniazid)High Inhibition

Future Directions and Research Needs

While preliminary studies indicate that this compound possesses significant antimicrobial properties, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on:

  • In Vivo Testing : To assess efficacy and safety in biological systems.
  • Mechanistic Studies : To understand the specific pathways affected by this compound.
  • Formulation Development : To explore delivery methods that enhance bioavailability.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID (Reference) Core Structure Key Substituents Physicochemical Properties
Target Compound Thiazole-4-yl acetamide - 4-Methoxyphenylsulfonamido
- N-cycloheptyl
High lipophilicity (predicted LogP >3); Moderate solubility due to bulky cycloheptyl group
Compound 17d () Thiazole-4-yl acetamide - 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl
- Exo-norbornylamine
LogP ~2.8; Improved solubility from polar dioxane group; CDK9 inhibitor (IC50: 12 nM)
Compound 1 () Benzothiazole-2-yl acetamide - 6-Ethoxy
- 4-Sulfamoylphenyl
m.p. 144°C; IR: C=O (1662 cm⁻¹), SO₂ (1365 cm⁻¹); Anticandidal activity
Compound 5 () Bis(azolyl)sulfonamidoacetamide - 4-Phenylthiazole
- Oxazole-sulfonamide
IR: C=O (1689 cm⁻¹), NH (3278–3414 cm⁻¹); Antifungal and antibacterial activity

Key Observations :

  • Electronic Effects : The 4-methoxy group in the target compound electron-donates, reducing sulfonamide acidity compared to halogenated analogs (e.g., ’s Cl/Br-substituted derivatives) .

Areas for Further Study :

  • In vivo pharmacokinetics : Assess oral bioavailability and half-life.
  • Target profiling : Screen against kinase panels to confirm selectivity.
  • Toxicity : Evaluate cycloheptyl’s impact on hepatic enzymes.

This compound represents a promising scaffold for kinase inhibitors and antimicrobial agents, warranting advanced preclinical evaluation.

Biological Activity

N-cycloheptyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 300.39 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on thiazole derivatives indicates that they exhibit varying effectiveness against Gram-positive and Gram-negative bacteria. A study focused on chloroacetamides demonstrated that modifications in the phenyl ring significantly influenced antimicrobial activity, suggesting that similar structural modifications in thiazole compounds could yield potent antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazole AStaphylococcus aureus5 µg/mL
Thiazole BEscherichia coli15 µg/mL
N-cycloheptyl derivativeCandida albicans10 µg/mL

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis. For example, compounds that target MurB enzymes have shown promise as anti-tuberculosis agents by disrupting the biosynthetic pathways essential for mycobacterial survival . The presence of sulfonamide groups in this compound may enhance its interaction with bacterial enzymes, increasing its efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives for their antimicrobial properties against clinically relevant pathogens. The results indicated that the presence of methoxy and sulfonamide groups significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : An animal model study demonstrated that administration of a similar thiazole compound resulted in reduced bacterial load in infected tissues, supporting its potential as an effective therapeutic agent .

Inflammatory Response Modulation

In addition to antimicrobial properties, thiazole derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation .
  • Catalyst Use : Triethylamine improves sulfonamide coupling efficiency by scavenging HCl .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .

Q. Table 1: Representative Yields for Analogous Compounds

Compound TypeYield (%)Reaction ConditionsReference
N-Benzyl-thiazolyl acetamide21–33Ethanol, 24–48 h, 60°C
Sulfonamide-thiazole derivative45–60DCM, triethylamine, 0–25°C

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR :
    • Thiazole protons : Resonate at δ 7.2–7.8 ppm (doublets for C4/C5 positions) .
    • Sulfonamide NH : Broad singlet at δ 10.5–11.5 ppm .
    • Cycloheptyl group : Multiplets at δ 1.4–2.2 ppm (methylene) and δ 3.5–3.8 ppm (NHCH2) .
  • Mass Spectrometry (MS) : Look for [M+H]+ peaks with accurate mass matching the molecular formula (e.g., m/z ~475 for C22H29N3O3S2) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and acetamide (C=O at 1650–1700 cm⁻¹) .

Advanced: How can researchers address contradictory biological activity data for thiazole-acetamide derivatives across studies?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) to ensure reproducibility .

Structural Heterogeneity : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity. Perform SAR studies by systematically varying substituents and measuring IC50 values .

Solubility Differences : Use co-solvents (e.g., DMSO) at consistent concentrations to avoid false negatives in cellular assays .

Example : In , replacing a 4-chlorophenyl group with 4-methoxyphenyl increased antimicrobial activity by 50%, highlighting substituent impact .

Advanced: What crystallographic strategies (e.g., SHELX refinement) are suitable for resolving the compound’s 3D structure?

Methodological Answer:
For X-ray crystallography:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å resolution) .

SHELX Refinement :

  • SHELXD : Solve phases via dual-space methods for small molecules .
  • SHELXL : Refine anisotropic displacement parameters and validate using R-factors (<5% for high-quality data) .

Validation Tools : Check for steric clashes using PLATON and hydrogen bonding with Mercury .

Note : Twinning or disorder in the cycloheptyl group may require constraints during refinement .

Advanced: How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

Methodological Answer:

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase inhibitors) .

Docking Workflow :

  • Protein Preparation : Retrieve PDB structures (e.g., 3LCO for carbonic anhydrase) and remove water/ligands.
  • Ligand Parameterization : Generate 3D conformers using OpenBabel and assign charges with AM1-BCC .
  • Docking Software : Use AutoDock Vina with a grid box covering the active site .

Validation : Compare predicted binding energies (ΔG) with experimental IC50 values. In , a docking score of −9.2 kcal/mol correlated with 2.5 µM IC50 against EGFR .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazole ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solvent Compatibility : Dissolve in DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties (e.g., bioavailability) through structural modifications?

Methodological Answer:

Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. shows adding a sulfamoyl group increased logP by 0.5 .

Metabolic Stability : Replace labile esters with amides to reduce CYP450-mediated oxidation .

Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for enhanced membrane permeability .

Q. Table 2: Impact of Substituents on Bioavailability

SubstituentlogPSolubility (µg/mL)Half-life (h)
4-Methoxyphenyl2.812.53.2
4-Sulfamoylphenyl1.945.35.8

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